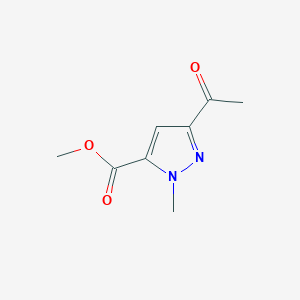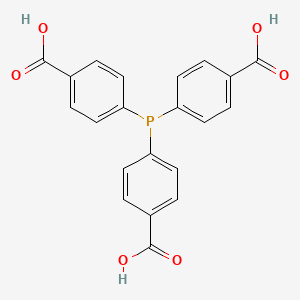![molecular formula C50H80O28 B12831056 [(2S,4R,5S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,4R,5R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12831056.png)
[(2S,4R,5S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,4R,5R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rebaudioside D is a steviol glycoside derived from the leaves of the Stevia rebaudiana Bertoni plant. It is known for its zero-calorie, high-intensity sweetness and is used as a natural sweetener. Rebaudioside D has gained significant attention due to its potential to replace sugar in various food and beverage products, especially for individuals looking to reduce their calorie intake and manage conditions like obesity, diabetes, and cardiovascular diseases .
準備方法
Synthetic Routes and Reaction Conditions
Rebaudioside D can be synthesized from rebaudioside A through enzymatic glycosylation. A novel glycosyltransferase from Bacillus subtilis, known as YojK, has been identified for this purpose. The enzyme catalyzes the transfer of glucose units to rebaudioside A, converting it into rebaudioside D. The reaction typically involves a mixture containing rebaudioside A, uridine diphosphate glucose, manganese chloride, and the glycosyltransferase enzyme, incubated at 35°C for 20 minutes .
Industrial Production Methods
Industrial production of rebaudioside D involves the use of recombinant microorganisms expressing specific glycosyltransferases. For instance, a recombinant microorganism expressing EUGT11 and UGT76G1 enzymes can convert rebaudioside A and stevioside into rebaudioside D and rebaudioside M. This method allows for large-scale production with high yield and efficiency .
化学反応の分析
Types of Reactions
Rebaudioside D primarily undergoes glycosylation reactions, where glucose units are added to its structure. This process is catalyzed by glycosyltransferase enzymes. The compound does not typically undergo oxidation, reduction, or substitution reactions under standard conditions.
Common Reagents and Conditions
The common reagents used in the glycosylation of rebaudioside D include uridine diphosphate glucose and manganese chloride. The reaction conditions usually involve a buffered solution at pH 8.0, with the reaction mixture incubated at 35°C .
Major Products Formed
The major product formed from the glycosylation of rebaudioside A is rebaudioside D. Further glycosylation can produce rebaudioside M, another steviol glycoside with similar sweetening properties .
科学的研究の応用
Rebaudioside D has a wide range of scientific research applications:
Chemistry: It is studied for its unique glycosylation reactions and the development of efficient synthetic routes for high-yield production.
Biology: Research focuses on its metabolic pathways and its effects on glucose metabolism.
Medicine: It is investigated for its potential benefits in managing diabetes, obesity, and cardiovascular diseases due to its zero-calorie sweetness.
Industry: Rebaudioside D is used in the food and beverage industry as a natural sweetener, providing a healthier alternative to sugar
作用機序
Rebaudioside D exerts its sweetening effect by interacting with the sweet taste receptors on the tongue. These receptors, known as T1R2 and T1R3, are part of the G-protein-coupled receptor family. When rebaudioside D binds to these receptors, it activates a signaling cascade that ultimately results in the perception of sweetness. The compound is not metabolized by the human body, making it a non-caloric sweetener .
類似化合物との比較
Rebaudioside D is one of several steviol glycosides found in Stevia rebaudiana Bertoni. Other similar compounds include:
Stevioside: Another major steviol glycoside with a slightly bitter aftertaste.
Rebaudioside A: Known for its high sweetness and minimal aftertaste, making it one of the most commonly used steviol glycosides.
Rebaudioside M: Similar to rebaudioside D but with a different glycosylation pattern, resulting in a slightly different taste profile.
Dulcoside A: Less sweet compared to rebaudioside D and rebaudioside A.
Rebaudioside D is unique due to its balanced sweetness profile and minimal aftertaste, making it a preferred choice for various applications in the food and beverage industry.
特性
分子式 |
C50H80O28 |
|---|---|
分子量 |
1129.2 g/mol |
IUPAC名 |
[(2S,4R,5S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,4R,5R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate |
InChI |
InChI=1S/C50H80O28/c1-18-11-49-9-5-24-47(2,7-4-8-48(24,3)46(68)77-44-39(34(64)29(59)22(15-54)72-44)75-42-36(66)32(62)27(57)20(13-52)70-42)25(49)6-10-50(18,17-49)78-45-40(76-43-37(67)33(63)28(58)21(14-53)71-43)38(30(60)23(16-55)73-45)74-41-35(65)31(61)26(56)19(12-51)69-41/h19-45,51-67H,1,4-17H2,2-3H3/t19?,20?,21?,22?,23?,24-,25-,26+,27+,28+,29+,30+,31+,32+,33+,34+,35?,36?,37?,38+,39?,40?,41-,42-,43-,44-,45-,47+,48+,49+,50-/m0/s1 |
InChIキー |
RPYRMTHVSUWHSV-MPRYTLEPSA-N |
異性体SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5C([C@@H]([C@@H](C(O5)CO)O)O[C@H]6C([C@@H]([C@@H](C(O6)CO)O)O)O)O[C@H]7C([C@@H]([C@@H](C(O7)CO)O)O)O)(C)C(=O)O[C@H]8C([C@@H]([C@@H](C(O8)CO)O)O)O[C@H]9C([C@@H]([C@@H](C(O9)CO)O)O)O |
正規SMILES |
CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


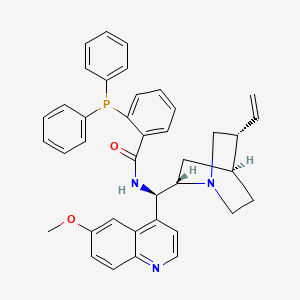

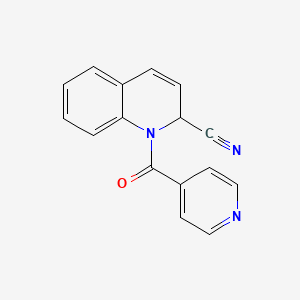




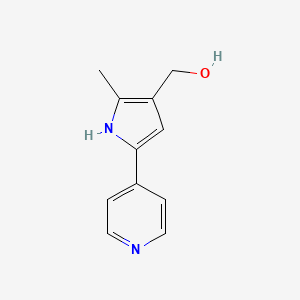
![3,11-Difluoro-6,8,13-trimethyl-13H-quinolino[4,3,2-kl]acridin-8-ium bromide](/img/structure/B12831036.png)


